molecular formula C15H22N4OS B15120423 N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B15120423
M. Wt: 306.4 g/mol
InChI Key: WPMNSPSPLVVECG-UHFFFAOYSA-N
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Description

N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. One common method involves the reaction of 6-methyl-2-(methylsulfanyl)pyrimidine with a piperidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of pyrimidine derivatives.

Scientific Research Applications

N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of new materials with specific properties, such as conductivity or stability.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine
  • Pyrido[2,3-d]pyrimidin-5-one derivatives
  • Pyrido[2,3-d]pyrimidin-7-one derivatives

Uniqueness

N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of both a pyrimidine and piperidine ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H22N4OS

Molecular Weight

306.4 g/mol

IUPAC Name

N-[1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H22N4OS/c1-10-8-13(18-15(16-10)21-2)19-7-3-4-12(9-19)17-14(20)11-5-6-11/h8,11-12H,3-7,9H2,1-2H3,(H,17,20)

InChI Key

WPMNSPSPLVVECG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCCC(C2)NC(=O)C3CC3

Origin of Product

United States

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